

"2,2,4-Trimethyl-1,3-dioxolane" literature review of properties

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Compound of Interest

Compound Name: **2,2,4-Trimethyl-1,3-dioxolane**

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An In-depth Technical Guide to 2,2,4-Trimethyl-1,3-dioxolane

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and safety protocols for **2,2,4-Trimethyl-1,3-dioxolane**. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

2,2,4-Trimethyl-1,3-dioxolane, also known as propylene glycol acetone ketal, is a colorless liquid with a characteristic mild, musty, and sweet odor.^[1] It is classified as a ketal, which is an acetal derived from a ketone. This compound is utilized as a flavoring agent in the food industry and serves as an intermediate in various organic syntheses.^[2]

The key physical and chemical properties of **2,2,4-Trimethyl-1,3-dioxolane** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂ O ₂	[1] [3]
Molecular Weight	116.16 g/mol	[1]
CAS Number	1193-11-9	[1] [3]
Appearance	Colorless liquid	[1] [4]
Odor	Mild, musty, sweet, earthy, green	[1] [4]
Boiling Point	98-99 °C at 760 mmHg	[1]
107 °C at 760 mmHg		[5] [6]
Melting Point	-90 °C	[7]
Density	0.897 - 0.905 g/cm ³	[1] [4] [5]
Refractive Index	1.393 - 1.398	[1]
Solubility	111,000 mg/L in water at 18 °C; soluble in organic solvents and oils.	[1]
Vapor Pressure	32.3 mmHg at 25 °C	[5] [7]
Flash Point	18.8 °C	[5] [6]
32 °C		[7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2,2,4-Trimethyl-1,3-dioxolane**. The following table summarizes the available spectroscopic information.

Spectrum Type	Data Availability and Source
Infrared (IR) Spectroscopy	An IR spectrum is available in the NIST Chemistry WebBook. [4] [8]
Mass Spectrometry (MS)	An electron ionization mass spectrum is available in the NIST Chemistry WebBook. [4] [9]
¹³ C Nuclear Magnetic Resonance (¹³ C-NMR)	¹³ C-NMR data is available through PubChem, citing K. Pihlaja, T. Nurmi Finn. Chem. Lett. 1977, 141 as the source. [1]
¹ H Nuclear Magnetic Resonance (¹ H-NMR)	While specific data is not readily available in the searched databases, the existence of ¹³ C-NMR data suggests that ¹ H-NMR spectra have also been recorded and can likely be found in the cited literature.

Synthesis and Experimental Protocols

2,2,4-Trimethyl-1,3-dioxolane is primarily synthesized through the ketalization of a diol with a ketone. The most common methods involve the reaction of propylene glycol (1,2-propanediol) with acetone or the reaction of 1,2-propylene oxide with acetone.

General Acid-Catalyzed Synthesis from Propylene Glycol and Acetone

This method involves the acid-catalyzed reaction of propylene glycol with acetone, which is a reversible equilibrium reaction. To drive the reaction to completion, the water formed as a byproduct is typically removed.

Reaction: Propylene Glycol + Acetone \rightleftharpoons **2,2,4-Trimethyl-1,3-dioxolane** + Water[\[4\]](#)

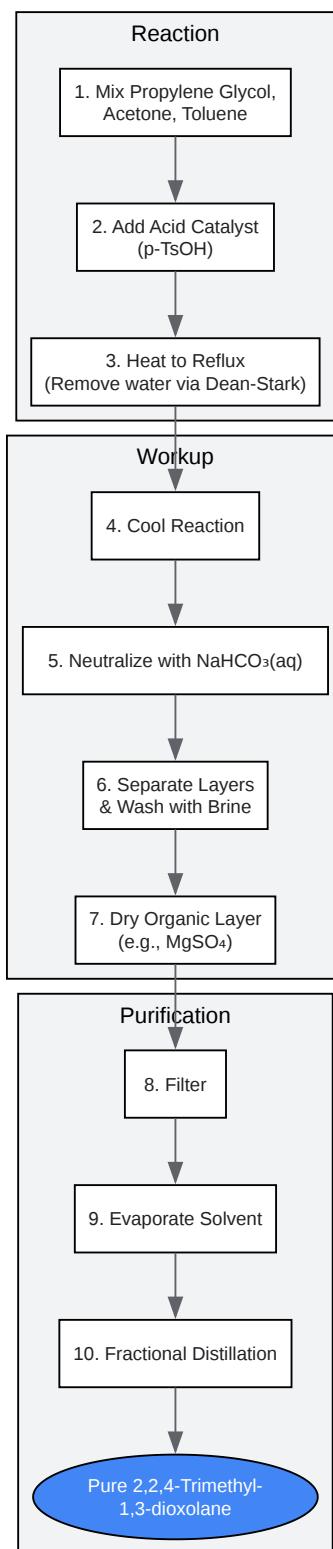
Detailed Methodology:

- Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine propylene glycol (1.0 equivalent) and a slight excess of acetone (1.1-1.5

equivalents). A solvent that forms an azeotrope with water, such as toluene or benzene, is added to facilitate water removal.

- Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H_2SO_4).
- Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, and the organic solvent will be returned to the reaction flask, driving the equilibrium towards the product.
- Monitoring: The reaction progress can be monitored by observing the amount of water collected in the trap or by analytical techniques such as gas chromatography (GC).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution.
- Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over an anhydrous drying agent like magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4).
- Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure to yield pure **2,2,4-Trimethyl-1,3-dioxolane**.

General Synthesis Workflow

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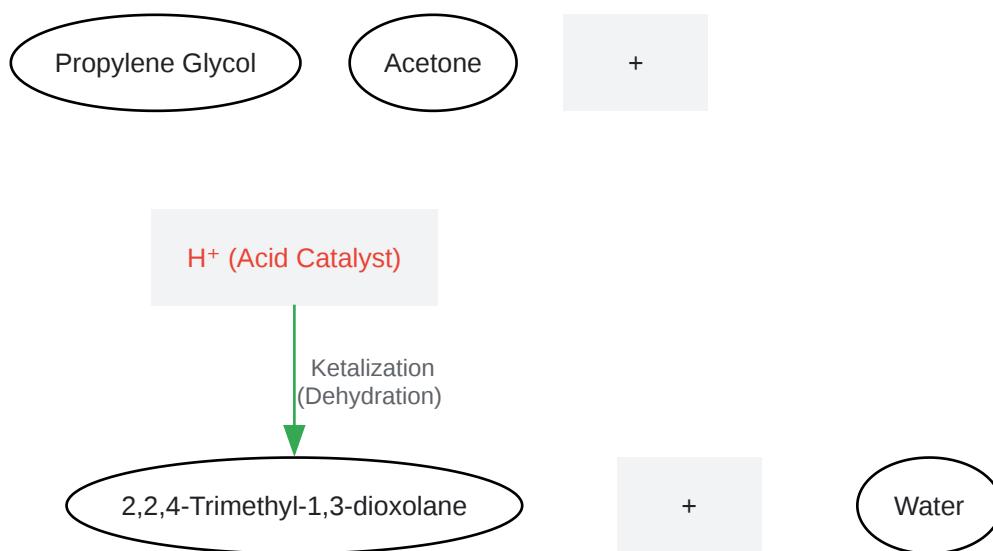
General laboratory workflow for synthesis.

Patented Synthesis from 1,2-Propylene Oxide and Acetone

A patented method describes the synthesis of **2,2,4-trimethyl-1,3-dioxolane** from 1,2-propylene oxide and acetone using a specific catalyst system.^[7]

Detailed Methodology:

- Catalyst System: The catalyst consists of an ionic liquid, specifically a 1-alkyl-3-methylimidazolium salt, and anhydrous zinc chloride.^[7]
- Reaction Conditions: Under cyclization reaction conditions, 1,2-propylene oxide and acetone are brought into contact with the catalyst.^[7]
- Product Isolation: The resulting mixture contains **2,2,4-trimethyl-1,3-dioxolane**, which is then separated. This method is noted to have high catalytic efficiency and facilitates catalyst recycling.^[7]



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Acid-catalyzed synthesis reaction.

Reactivity and Safety

2,2,4-Trimethyl-1,3-dioxolane is a flammable liquid and vapor.[\[10\]](#) It is generally stable under normal conditions but should be kept away from open flames, hot surfaces, and other sources of ignition.[\[11\]](#)

Hazard Statements:

- H226: Flammable liquid and vapor.[\[10\]](#)
- H302: Harmful if swallowed.[\[10\]](#)
- H315: Causes skin irritation.[\[10\]](#)
- H319/H318: Causes serious eye irritation/damage.[\[10\]](#)[\[11\]](#)
- H335: May cause respiratory irritation.[\[11\]](#)

Safety and Handling Protocols:

- Handling: Use in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Use non-sparking tools and take precautionary measures against static discharge.[\[7\]](#)[\[11\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[7\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles.[\[7\]](#)
 - Skin Protection: Handle with chemical-impermeable gloves and wear fire/flame-resistant clothing.[\[7\]](#)
 - Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[\[7\]](#)
- Fire-Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Wear a self-contained breathing apparatus if necessary.[\[7\]](#)
- Accidental Release: Remove all sources of ignition. Prevent further leakage and do not allow the chemical to enter drains. Absorb the spill with inert material and place it in a suitable

closed container for disposal.[7][11]

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